Homai

Description

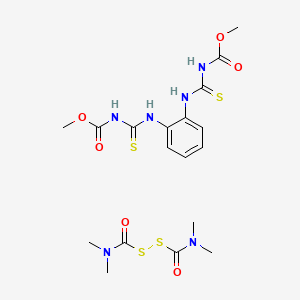

Homai is a systemic-contact fungicide composed of Tiofanate-methyl (a systemic compound) and Thiram (a contact compound). It is primarily used in agriculture for seed treatment to control soil-borne fungal pathogens, such as Rhizoctonia solani, which cause post-emergence damping-off in crops like cotton (Gossypium hirsutum) . This compound’s systemic action allows it to translocate through the xylem, penetrating plant tissues and disrupting fungal tubulin synthesis, thereby inhibiting pathogen growth. Its contact component, Thiram, provides surface-level protection by inhibiting fungal enzyme activity .

In field studies, this compound demonstrated 82.5% seed germination efficacy in cotton, significantly reducing post-emergence fungal infections compared to untreated controls. However, its application resulted in a 22.50% disease incidence rate in treated plants, suggesting context-dependent performance .

Properties

CAS No. |

53126-53-7 |

|---|---|

Molecular Formula |

C18H26N6O6S4 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C12H14N4O4S2.C6H12N2O2S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;1-7(2)5(9)11-12-6(10)8(3)4/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-4H3 |

InChI Key |

WQLUOXFADPZIRD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)SSC(=O)N(C)C.COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Homai with structurally or functionally analogous fungicides, focusing on composition, mechanisms, and efficacy:

Key Findings:

Mechanistic Differences :

- This compound’s systemic-contact mechanism combines the deep tissue penetration of Tiofanate-methyl with Thiram’s surface-level enzyme inhibition, offering layered protection. In contrast, Kaptan acts solely as a protective fungicide , forming a physical barrier on plant surfaces .

- Pure Thiram lacks systemic activity, limiting its efficacy to early-stage fungal suppression .

Efficacy Context :

- This compound’s 22.50% incidence rate in cotton appears higher than Kaptan’s 13.26% in chickpea, but direct comparison is invalid due to differences in target crops, pathogens, and environmental conditions. This compound’s higher germination rate (82.5%) underscores its utility in promoting crop establishment despite fungal pressure .

Structural and Functional Analogues :

- Tiofanate-methyl alone provides systemic protection but lacks the rapid surface action of this compound’s Thiram component.

- Combination fungicides (e.g., this compound) are increasingly favored over single-mode agents (e.g., Thiram) for resistance management and extended efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.